molecular formula C16H20N2O3 B10876080 N-tert-butyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-tert-butyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B10876080
M. Wt: 288.34 g/mol
InChI Key: HAUIPJSLRHXBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE is a synthetic organic compound with the molecular formula C15H18N2O3. This compound is characterized by the presence of a tert-butyl group and an isoindoline-1,3-dione moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE typically involves the reaction of an appropriate isoindoline-1,3-dione derivative with a tert-butylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE may involve large-scale batch reactions. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the isoindoline-1,3-dione moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N~1~-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • N-tert-Butyl-3-(1,3-dioxobenzo[c]azolidin-2-yl)propanamide
  • N-tert-Butyl-3-(1,3-dioxoisoindol-2-yl)propanamide

Uniqueness

N~1~-(TERT-BUTYL)-4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its specific tert-butyl and isoindoline-1,3-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-tert-butyl-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)17-13(19)9-6-10-18-14(20)11-7-4-5-8-12(11)15(18)21/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,19)

InChI Key

HAUIPJSLRHXBRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.